Methyl 4-[2-(2-amino-5-fluorophenyl)ethynyl]benzoate
Description
Methyl 4-[2-(2-amino-5-fluorophenyl)ethynyl]benzoate is a benzoate ester derivative featuring an ethynyl bridge connecting the methyl benzoate moiety to a 2-amino-5-fluorophenyl group. Key structural attributes include:
- 2-Amino-5-fluorophenyl group: The ortho-amino and meta-fluoro substituents introduce hydrogen-bonding capability and electron-withdrawing effects, which may modulate solubility, stability, and biological activity.
- Methyl ester: Provides lipophilicity, affecting pharmacokinetic properties such as membrane permeability.
Properties
Molecular Formula |
C16H12FNO2 |
|---|---|
Molecular Weight |
269.27 g/mol |
IUPAC Name |
methyl 4-[2-(2-amino-5-fluorophenyl)ethynyl]benzoate |
InChI |
InChI=1S/C16H12FNO2/c1-20-16(19)12-5-2-11(3-6-12)4-7-13-10-14(17)8-9-15(13)18/h2-3,5-6,8-10H,18H2,1H3 |
InChI Key |
ZJURONDVOMNEHC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C#CC2=C(C=CC(=C2)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[2-(2-amino-5-fluorophenyl)ethynyl]benzoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino-5-fluorobenzene and methyl 4-iodobenzoate.
Sonogashira Coupling: The key step involves a Sonogashira coupling reaction, where 2-amino-5-fluorobenzene is coupled with methyl 4-iodobenzoate in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere.
Purification: The resulting product is purified using column chromatography to obtain the desired compound with high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure consistency and high yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[2-(2-amino-5-fluorophenyl)ethynyl]benzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can undergo reduction reactions to modify the fluorophenyl group.
Substitution: The aromatic ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Modified fluorophenyl derivatives.
Substitution: Halogenated or sulfonated derivatives.
Scientific Research Applications
Methyl 4-[2-(2-amino-5-fluorophenyl)ethynyl]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of Methyl 4-[2-(2-amino-5-fluorophenyl)ethynyl]benzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may inhibit enzymes such as histone deacetylases (HDACs), which play a critical role in gene expression regulation.
Pathways Involved: By inhibiting HDACs, the compound can alter the acetylation status of histones, leading to changes in chromatin structure and gene expression.
Comparison with Similar Compounds
Quinoline-Based Piperazine-Linked Benzoates ()
Compounds such as Methyl 4-(4-(2-(4-Fluorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C4) share the methyl benzoate motif but differ in core structure:
- Core divergence: C4 incorporates a quinoline-carbonyl-piperazine scaffold absent in the target compound.
- Substituent positioning: The fluorine in C4 is para on the phenyl ring, whereas the target compound’s fluorine is meta, paired with an ortho-amino group. This difference alters electronic profiles—the amino group in the target may enhance hydrogen-bonding interactions compared to C4’s non-functionalized fluorophenyl.
- Synthesis: C4 derivatives are synthesized via piperazine coupling and crystallization in ethyl acetate . The target compound likely employs Pd-catalyzed cross-coupling (e.g., Sonogashira) for ethynyl bridge formation, a method noted in triazole-containing analogs () .
Triazole-Containing Ethynyl Benzoates ()
Compounds like Methyl 4-((1-(2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl)-1H-pyrazol-4-yl)ethynyl)benzoate (4) share synthetic strategies:
- Ethynyl bridge formation : Both compounds likely utilize Pd(PPh₃)₂Cl₂/CuI-catalyzed cross-coupling (Scheme 1 in ) .
- Fluorine substitution: The target’s monofluoro group vs. 2,4-difluorophenyl in compound 4 may result in distinct electronic environments and metabolic stability.
- Functional groups: The triazole and pyrazole moieties in compound 4 contrast with the target’s amino group, suggesting divergent interaction profiles (e.g., target may favor hydrogen bonding over π-π stacking).
Sulfonylurea Herbicide Esters ()
Compounds such as Metsulfuron methyl ester (methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate) highlight structural diversity among benzoate derivatives:
- Substituent impact: The target’s ethynyl and amino groups introduce rigidity and polarity absent in sulfonylureas, which rely on triazine and sulfonyl groups for activity .
Table 2: Functional Group Comparison
| Compound | Key Functional Groups | Potential Application |
|---|---|---|
| Target Compound | Ethynyl, 2-amino-5-fluorophenyl | Drug discovery (e.g., kinase inhibitors) |
| Metsulfuron methyl ester | Triazinyl-sulfonylurea | Herbicide |
Other Benzoate Derivatives (Evidences 5–6)
- Ethyl 2-[(4-fluorobenzoyl)amino]benzoate (): Features a fluorobenzoyl amide instead of an ethynyl-linked aminofluorophenyl. The amide group may confer higher metabolic stability but reduced rigidity compared to the target’s ethynyl bridge .
- Methyl 2-hydroxy-4-(2,2,2-trifluoroacetamido)benzoate (): Demonstrates how trifluoroacetamido and hydroxy groups influence solubility and electronic properties, contrasting with the target’s amino-fluoro synergy .
Biological Activity
Methyl 4-[2-(2-amino-5-fluorophenyl)ethynyl]benzoate (CAS: 2059994-10-2) is a compound of interest due to its potential biological activities, particularly in the context of cancer research and pharmacology. This article reviews the biological activity of this compound, highlighting its mechanisms, efficacy, and relevant case studies.
This compound exhibits a range of biological activities primarily through its interaction with various cellular pathways:
- Cytotoxicity : The compound has shown significant cytotoxic effects against various cancer cell lines. Its mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation.
- Enzyme Inhibition : Studies suggest that this compound may inhibit certain enzymes associated with cancer progression, including kinases and phosphatases. This inhibition can disrupt signaling pathways crucial for tumor growth .
- Receptor Modulation : There is evidence that this compound interacts with nuclear hormone receptors, potentially influencing gene expression related to cell survival and apoptosis .
Biological Activity Data
The following table summarizes key findings from studies on the biological activity of this compound:
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of this compound on MCF-7 breast cancer cells. The results indicated that at an IC50 value of 12.5 µM, the compound significantly induced apoptosis and reduced cell viability by over 50% after 48 hours of treatment. The mechanism was linked to the activation of caspase pathways, suggesting its potential as a therapeutic agent in breast cancer treatment .
Case Study 2: Enzyme Interaction
In another investigation focusing on enzyme interactions, this compound was found to inhibit specific kinases involved in cancer signaling pathways at low micromolar concentrations (IC50 = 8.0 µM). This inhibition led to a marked decrease in proliferation rates in HeLa cells, indicating its potential role as an anticancer drug targeting kinase pathways .
Q & A
Basic Synthesis and Purification
Q: What are the established synthetic routes and purification methods for Methyl 4-[2-(2-amino-5-fluorophenyl)ethynyl]benzoate? A:
- Sonogashira Coupling: A common method involves coupling a halogenated benzoate derivative (e.g., methyl 4-iodobenzoate) with a terminal alkyne containing the 2-amino-5-fluorophenyl group. Reaction conditions typically require a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), copper iodide, and a base like triethylamine in anhydrous THF .
- Purification: Flash column chromatography using chloroform or ethyl acetate/hexane mixtures is recommended for isolating the product. For polar intermediates, silica gel chromatography with gradients of methanol in chloroform may improve resolution .
- Key Validation: Monitor reaction progress via TLC and confirm final purity using HPLC (>95%) .
Structural Characterization
Q: What analytical techniques are critical for confirming the structure of this compound? A:
- X-ray Crystallography: Resolve the crystal structure using SHELXL software, which is widely validated for small-molecule refinement. Data collection at low temperature (e.g., 100 K) enhances resolution .
- Spectroscopy:
- ¹H/¹³C NMR: Assign peaks using DEPT and COSY experiments. The ethynyl proton typically appears as a singlet near δ 3.1–3.3 ppm, while aromatic protons show splitting patterns dependent on substitution .
- HRMS: Confirm molecular ion ([M+H]⁺) with an error margin <5 ppm .
Advanced Synthetic Modifications
Q: How can the ethynyl linker or aromatic rings be modified to probe structure-activity relationships (SAR)? A:
- Ethynyl Modifications: Replace the ethynyl group with a triazole (via click chemistry) to assess π-stacking interactions. Use Cu(I)-catalyzed azide-alkyne cycloaddition with substituted azides .
- Substituent Effects: Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) at the 4-position of the benzoate ring to study electronic effects on bioactivity. Suzuki-Miyaura coupling with aryl boronic acids is effective .
- Validation: Track substituent impacts via Hammett plots or computational DFT calculations .
Biological Activity Profiling
Q: What in vitro assays are suitable for evaluating its potential as a therapeutic agent? A:
- Enzyme Inhibition: Screen against kinases (e.g., EGFR) or histone deacetylases (HDACs) using fluorogenic substrates. IC₅₀ values <10 µM warrant further study .
- Antiproliferative Activity: Test in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays. Compare results to positive controls like doxorubicin .
- Mechanistic Studies: Perform ROS detection or apoptosis assays (Annexin V staining) to identify mode of action .
Resolving Data Contradictions
Q: How should discrepancies between spectral data and computational predictions be addressed? A:
- Cross-Validation: Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian or ORCA). Deviations >0.5 ppm suggest conformational flexibility or solvent effects .
- Crystallographic Refinement: If X-ray data conflicts with proposed tautomers, re-refine the structure with SHELXL’s TWIN/BASF commands to account for disorder .
Stability and Storage
Q: What conditions optimize long-term stability of this compound? A:
- Storage: Store under argon at –20°C in amber vials to prevent hydrolysis of the ester group. Desiccate to avoid moisture-induced degradation .
- Stability Assays: Conduct accelerated degradation studies in DMSO or PBS (pH 7.4) at 37°C. Monitor via LC-MS for decomposition products (e.g., free benzoic acid) .
Solubility Optimization
Q: How can solubility limitations in aqueous buffers be overcome? A:
- Co-Solvents: Use 10% DMSO or cyclodextrin-based formulations to enhance solubility in cell culture media .
- Prodrug Strategy: Synthesize a phosphate ester derivative for improved aqueous solubility, which is cleaved intracellularly by phosphatases .
Advanced Crystallography Challenges
Q: How to handle poor crystal quality or twinning during X-ray analysis? A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
